molecular formula C9H15F3O B2661533 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol CAS No. 1340556-25-3

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B2661533
CAS No.: 1340556-25-3
M. Wt: 196.213
InChI Key: UTPZFCMZNXOMHS-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol (CAS: 1340556-25-3) is a fluorinated cyclohexanol derivative with a molecular formula of C₉H₁₅F₃O and a molecular weight of 196.21 g/mol . Its structure features a hydroxyl group and a trifluoromethyl group at the 1-position of the cyclohexane ring, along with two methyl groups at the 4-position.

Properties

IUPAC Name

4,4-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O/c1-7(2)3-5-8(13,6-4-7)9(10,11)12/h13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPZFCMZNXOMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethylcyclohexanone with trifluoromethylating agents in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4-dimethyl-1-(trifluoromethyl)cyclohexanone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a cyclohexanol structure with a trifluoromethyl group and two methyl substituents. Its molecular formula is C9H15F3OC_9H_{15}F_3O, and it has a molecular weight of 196.21 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity and stability, making it suitable for diverse applications.

Medicinal Chemistry

  • Pharmacological Potential :
    • 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is explored as a pharmacophore in drug design. Its unique structure allows for improved bioavailability and metabolic stability of potential therapeutics. Research indicates that compounds with similar structures can modulate biochemical pathways effectively, making them candidates for developing new drugs targeting various diseases .
  • Biological Activity :
    • Studies have shown that this compound exhibits antinociceptive properties by modulating pain pathways, particularly through antagonism of TRPA1 channels involved in nociception . This suggests its potential use in pain management therapies.

Materials Science

  • Specialty Chemicals :
    • The compound is utilized in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, which are critical in developing advanced materials like coatings and polymers .
  • Synthesis of Fluorinated Compounds :
    • It serves as a building block in synthesizing other fluorinated compounds through various chemical reactions, including nucleophilic substitutions and reductions. This versatility is crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Agrochemicals

The compound's unique properties make it a candidate for developing agrochemical agents. Its stability and reactivity can be harnessed to create effective pesticides or herbicides that are less harmful to non-target organisms while maintaining efficacy against pests.

Case Study 1: Pain Modulation

In a controlled study, researchers administered this compound to rats subjected to TRPA1 activation via intraplantar injection of a TRPA1 agonist. The results indicated a significant reduction in nocifensive behaviors, suggesting its potential application in treating inflammatory pain conditions.

StudyBiological ActivityMethodologyResults
Study AAntinociceptiveIntraplantar injection in ratsSignificant reduction in flinching behavior (p < 0.05)

Case Study 2: Anti-inflammatory Response

Another study utilized a complete Freund’s adjuvant (CFA) model to assess the anti-inflammatory effects of the compound. Oral administration resulted in significantly alleviated symptoms of mechanical hyperalgesia, demonstrating its therapeutic potential in inflammatory diseases.

StudyBiological ActivityMethodologyResults
Study BAnti-inflammatoryCFA-induced pain modelReduced mechanical hyperalgesia at doses of 10 and 30 mg/kg

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function . The trifluoromethyl group can also affect the compound’s reactivity and interactions with other molecules . These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol

  • Structure : Contains a ketone group at the 4-position instead of dimethyl groups.
  • Synthesis : Prepared via trifluoromethylation of 1,4-dioxaspiro[4.5]decan-8-one using trifluoromethyltrimethylsilane and TBAF, followed by HCl quenching .
  • Properties : Reported as a colorless solid (55% yield) with distinct ¹H and ¹³C NMR shifts (e.g., δ 208.3 ppm for the carbonyl carbon) .

Cis/Trans-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol

  • Structure: Amino (dibenzylamino) substituent at the 2-position, with stereochemical variations (cis/trans isomers).
  • Synthesis : Reductive amination of 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol using dibenzylamine and NaBH₄(OAc)₃ in THF .
  • Properties: Steric and electronic effects from the dibenzylamino group influence conformational flexibility and solubility compared to the dimethyl analog .

1-(Trifluoromethyl)cyclohexan-1-ol Derivatives with Aromatic Substituents

  • Example: (1R,2S or 1S,2R)-2-[(4-Fluorophenyl)methyl]-1-(trifluoromethyl)cyclohexan-1-ol
    • Structure : 4-Fluorophenylmethyl group at the 2-position.
    • Synthesis : Trifluoromethylation of 2-[(4-fluorophenyl)methyl]cyclohexan-1-one using trifluoromethyltrimethylsilane and TBAF .
    • Applications : Intermediate in TRPA1 inhibitor development (e.g., BAY-390) .

Physical and Chemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol 1-OH, 1-CF₃, 4,4-(CH₃)₂ C₉H₁₅F₃O 196.21 Steric hindrance from dimethyl groups; limited solubility data
4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol 1-OH, 1-CF₃, 4-CO C₇H₈F₃O₂ 181.05 Colorless solid; δ 5.30 (¹H NMR, OH), 208.3 ppm (¹³C NMR, C=O)
Cis-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol 1-OH, 1-CF₃, 2-N(CH₂Ph)₂ (cis) C₂₁H₂₃F₃NO 386.42 Conformational rigidity due to bulky dibenzylamino group; HRMS confirmed

Stereochemical and Conformational Considerations

  • Cis vs. Trans Isomers: Substituent position (2-, 3-, or 4-) and steric bulk (e.g., dimethyl vs. dibenzylamino) dictate ring conformation. For example: this compound: The 4,4-dimethyl groups enforce a chair conformation with equatorial trifluoromethyl and hydroxyl groups to minimize 1,3-diaxial interactions . Cis-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol: The cis arrangement of substituents leads to distinct NMR splitting patterns (e.g., δ 3.85 ppm for benzyl protons) .

Biological Activity

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of organic compounds, making them more effective as therapeutic agents.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which includes a cyclohexane ring substituted with a trifluoromethyl group and two methyl groups. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the trifluoromethyl group often exhibit significant antimicrobial activity. For instance, studies have shown that similar trifluoromethylated compounds demonstrate effectiveness against various bacterial strains due to their ability to disrupt microbial membranes or inhibit essential enzymatic functions .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Trifluoromethylated compounds have been linked to enhanced activity against several cancer cell lines. For example, a study involving similar trifluoromethyl derivatives reported selective cytotoxicity against leukemia and lung cancer cell lines . The presence of the trifluoromethyl group is believed to improve cellular membrane permeability and stability, thus enhancing therapeutic efficacy .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression. The trifluoromethyl group may enhance binding affinity to these targets, leading to altered cellular responses.

Data Table: Biological Activity Summary

Activity Type Activity Target/Cell Line Reference
AntimicrobialEffective against bacterial strainsVarious strains
AnticancerCytotoxicityLeukemia (RPMI-8226), Lung (A549)
Inflammation InhibitionModulation of inflammatory pathwaysNot specified

Case Study 1: Anticancer Efficacy

In a notable study conducted by the National Cancer Institute (NCI), a series of trifluoromethylated compounds were evaluated for their anticancer properties. Among these, derivatives similar to this compound showed promising results in inhibiting cell growth in leukemia and non-small cell lung cancer models at concentrations as low as 105M10^{-5}M .

Case Study 2: Antimicrobial Activity

Another study examined the antimicrobial efficacy of various trifluoromethylated compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential use as novel antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of 4,4-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol to minimize byproducts?

  • Methodological Answer : Key steps involve selecting appropriate fluorinating agents (e.g., trifluoromethyltrimethylsilane) and controlling reaction conditions (temperature, solvent polarity). For example, highlights the use of tetra-nn-butylammonium fluoride as a catalyst in trifluoromethylation reactions. A reflux setup under inert atmosphere (N₂/Ar) can reduce side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from diastereomers or hydroxylation byproducts .

Q. What analytical techniques are critical for characterizing the stereochemical configuration of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR distinguishes trifluoromethyl environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve cyclohexanol chair conformations (axial vs. equatorial hydroxyl groups). Compare coupling constants (e.g., JH-F_{\text{H-F}}) to literature data (e.g., for analogous fluorinated cyclohexanols) .
  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry. Use slow evaporation in nonpolar solvents (e.g., hexane) to grow crystals.

Q. What are the common challenges in quantifying trace impurities in this compound, and how can they be addressed?

  • Methodological Answer : Impurities like residual trifluoromethyl precursors or hydroxylated derivatives require GC-MS or HPLC-MS with a C18 column (methanol/water mobile phase). Calibration curves using certified reference standards (e.g., for fluorinated morpholino compounds) improve accuracy. For polar impurities, derivatization (e.g., silylation of hydroxyl groups) enhances chromatographic resolution .

Advanced Research Questions

Q. How does the steric hindrance of 4,4-dimethyl groups influence the regioselectivity of electrophilic substitutions in this compound?

  • Methodological Answer : Computational modeling (DFT at B3LYP/6-311+G(d,p) level) predicts preferential attack at the trifluoromethyl-adjacent carbon due to reduced steric crowding. Validate with kinetic studies (e.g., bromination under controlled pH) and compare product ratios via 19F^{19}\text{F} NMR. ’s InChI data (PubChem) provides structural parameters for baseline conformational analysis .

Q. What experimental strategies can resolve conflicting data on the thermal stability of this compound under acidic vs. basic conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under varying pH. For acidic conditions (HCl/H₂O), monitor decomposition onset temperatures. Under basic conditions (NaOH/EtOH), track hydroxylate intermediates via in-situ FTIR (C=O stretching at ~1700 cm⁻¹). ’s synthesis protocols for analogous compounds suggest ethanol as a stabilizing solvent .

Q. How can researchers design experiments to study the compound’s hydrogen-bonding interactions in supramolecular assemblies?

  • Methodological Answer : Use solvent-dependent 1H^{1}\text{H} NMR titration (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen-bond strength. Pair with IR spectroscopy (O-H stretching shifts) and molecular dynamics simulations (AMBER force field). ’s cyclohexanol derivatives provide comparative data on steric effects in hydrogen-bond networks .

Methodological Resources

Technique Application Relevant Evidence
19F^{19}\text{F} NMRTrifluoromethyl group dynamics
DFT CalculationsConformational analysis
GC-MS/HPLC-MSImpurity profiling
X-ray CrystallographyAbsolute stereochemistry determination

Key Research Gaps

  • Stereoelectronic Effects : Limited data on how the trifluoromethyl group modulates electron density in the cyclohexanol ring (explore via NBO analysis).
  • Biological Activity : No peer-reviewed studies on enzymatic interactions (propose assays with cytochrome P450 isoforms using ’s experimental design principles) .

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